(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chlorothiophene and fluorobenzo[d]thiazole moieties linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chlorothiophene and fluorobenzo[d]thiazole intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorothiophene and fluorobenzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(4-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
What sets (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone apart from similar compounds is the presence of the fluorine atom in the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPWVKHNFVDBHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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